5-(But-3-yn-1-ylamino)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(but-3-ynylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h1,4-5,10H,3,6H2,(H,11,12) |
InChI Key |
OTMSWCQIINRDFT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with but-3-yn-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine group undergoes nucleophilic substitution with electrophiles such as alkyl halides, acyl chlorides, or sulfonating agents. For example:
-
Alkylation : Reaction with propargyl bromide forms bis-alkynylated derivatives, enhancing lipophilicity for drug delivery applications.
-
Acylation : Treatment with acetyl chloride yields 5-(N-acetyl-but-3-yn-1-ylamino)furan-2-carboxylic acid, a precursor for prodrug synthesis.
Cycloaddition Reactions
The terminal alkyne participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , forming triazole-linked conjugates. This "click chemistry" is pivotal for bioconjugation:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| CuAAC | Sodium azide, CuSO₄, ascorbic acid, RT | Targeted drug delivery systems |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines under standard coupling conditions:
-
Esterification : Methanol and H₂SO₄ catalyst produce methyl esters, improving solubility in nonpolar solvents.
-
Amidation : EDCl/HOBt-mediated coupling with primary amines generates amide derivatives for protease inhibition studies.
Decarboxylation
Thermal decarboxylation (150–200°C) yields 5-(but-3-yn-1-ylamino)furan, retaining the alkyne for further functionalization.
Oxidation of the Furan Ring
The furan ring undergoes oxidation with KMnO₄ in acidic conditions to form maleic acid derivatives, altering electronic properties.
Alkyne Reduction
Hydrogenation over Lindlar’s catalyst selectively reduces the alkyne to a cis-alkene, modifying steric interactions in biological targets:
Reaction Kinetics
-
Acylation : Second-order kinetics (rate = k[amine][acyl chloride]), with a half-life of 15–20 minutes in dichloromethane at 25°C.
-
CuAAC : Pseudo-first-order kinetics due to excess azide, achieving >90% yield within 2 hours.
Stereoelectronic Effects
The electron-withdrawing carboxylic acid group deactivates the furan ring, directing electrophilic substitution to the 5-position. Conversely, the electron-rich alkyne stabilizes transition states in cycloadditions.
Biologically Active Derivatives
| Derivative | Synthetic Route | Bioactivity |
|---|---|---|
| Triazole-conjugates | CuAAC | Antimicrobial (MIC: 2–5 µg/mL) |
| Methyl ester | Esterification | Improved BBB penetration |
Polymer Chemistry
Radical-initiated polymerization of alkyne-functionalized derivatives creates cross-linked hydrogels for drug encapsulation.
Stability and Reactivity Profile
| Property | Value/Condition |
|---|---|
| Thermal Stability | Stable to 150°C; decarboxylates above |
| pH Stability | Stable at pH 4–8; hydrolyzes in base |
| Light Sensitivity | Degrades under UV light (λ < 300 nm) |
This compound’s multifunctional reactivity positions it as a versatile scaffold in organic synthesis and drug discovery. Further studies should explore enantioselective modifications and in vivo stability.
Scientific Research Applications
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Insights :
- Solubility : Polar substituents like sulfamoyl () or carboxylic acids () improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl in ) may enhance membrane permeability.
- Functionalization Potential: The terminal alkyne in the target compound enables modular derivatization, a feature absent in most analogs.
Biological Activity
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid is characterized by the presence of a furan ring and an amino group, which contribute to its biological activity. The compound's structure can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.
Antimicrobial Activity
Research has shown that compounds related to furan derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that furan-2-carboxylic acid derivatives can inhibit bacterial swarming and swimming at low concentrations. Specifically, 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) has been noted for its effectiveness against various environmental bacteria, suggesting that similar mechanisms may be present in 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of furan derivatives have been evaluated against several cancer cell lines. For example, structural analogs of furan compounds have shown promising results in inhibiting the growth of cancer cells. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid can be understood through SAR studies. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the compound's potency against various pathogens.
- Hydrophobic Interactions : Compounds that exhibit strong hydrophobic interactions with target proteins tend to have higher biological activity .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the furan ring significantly impacted antimicrobial potency, with some compounds achieving MIC values lower than 10 µg/mL against resistant strains .
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating potential for further development as anticancer agents .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid, and how can purity be optimized?
Q. How is the structural integrity of 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H NMR (DMSO-d₆) should show peaks for the furan ring (δ 6.5–7.5 ppm), alkyne proton (δ ~2.5 ppm), and carboxylic acid (δ ~12 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and alkyne carbons (δ ~70–85 ppm) .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₉H₉NO₃: 179.0582) ensures molecular formula accuracy .
- FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to unknown chronic toxicity .
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- Waste Disposal : Follow EPA guidelines for carboxylic acids—neutralize with NaOH (pH 7–8) before aqueous disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data caused by structural isomers?
- Methodological Answer : Isomerization or by-product formation (e.g., regioisomers at the amino-alkyne position) can lead to overlapping NMR/LC-MS signals. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton and carbon shifts .
- Chiral HPLC : Separate enantiomers using a Chiralpak® column (hexane/isopropanol, 90:10) .
- Comparative Analysis : Synthesize and analyze reference isomers (if commercially unavailable, use computational tools like DFT to predict spectra) .
Q. What methodologies are employed to study the biological activity of this compound, such as antimicrobial effects?
- Methodological Answer :
- In Vitro Assays :
- MIC Testing : Evaluate bacterial inhibition (e.g., E. coli ATCC 25922) using broth microdilution (concentration range: 1–256 µg/mL) .
- Enzyme Inhibition : Screen for AMPK activation via luminescent ATP depletion assays (e.g., ADP-Glo™ Kinase Assay) .
- Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., microbial dihydrofolate reductase) .
- Metabolomics : Track cellular uptake via LC-MS/MS in HEK-293 cells .
Q. How can reaction conditions be optimized to minimize side products during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters (e.g., 90°C in DMF increases yield by 15% vs. THF) .
- In Situ Monitoring : Use ReactIR™ to track alkyne consumption and intermediate formation .
- By-Product Analysis : Isolate impurities via prep-HPLC and characterize using HRMS/NMR to identify reaction pathways (e.g., over-oxidation of the alkyne group) .
Key Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
